(2-phenoxyethyl)(2-phenylethyl)amine

CNS drug discovery Lipophilicity Blood-brain barrier permeability

Procure this pre-validated, bivalent aromatic amine for CNS and polypharmacology screening. Unlike simple primary amines, its dual phenoxyethyl-phenylethyl architecture provides a LogP of 3.29 and PSA of 21.26 Ų, explicitly optimized for passive blood-brain barrier penetration. Sourced directly for hit-to-lead SAR campaigns requiring dual binding pocket engagement, it saves synthesis steps and accelerates opioid, muscarinic, and unfolded protein response target discovery.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B4841831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-phenoxyethyl)(2-phenylethyl)amine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCCOC2=CC=CC=C2
InChIInChI=1S/C16H19NO/c1-3-7-15(8-4-1)11-12-17-13-14-18-16-9-5-2-6-10-16/h1-10,17H,11-14H2
InChIKeyMROWHKRJXTVSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.8 [ug/mL]

(2-Phenoxyethyl)(2-phenylethyl)amine: A Dual-Aromatic Secondary Amine Building Block for CNS and Cardiovascular Research


(2-Phenoxyethyl)(2-phenylethyl)amine (IUPAC: N-(2-phenoxyethyl)-2-phenylethanamine; CAS: 55247-51-3) is a secondary amine featuring two distinct aromatic moieties—a phenoxyethyl group and a phenylethyl group—connected via a flexible ethylamine linker [1]. With a molecular weight of 241.33 g/mol, a predicted LogP of 3.2886, and a topological polar surface area (PSA) of 21.26 Ų, it occupies a unique physicochemical space distinct from simpler, single-aromatic-ring analogs like 2-phenoxyethylamine or 2-phenylethylamine [1]. This compound has been evaluated in multiple high-throughput screening campaigns against targets including the mu-opioid receptor, muscarinic M1 receptor, and the unfolded protein response pathway, indicating its utility as a probe molecule for central nervous system and cardiovascular target identification [2].

Why (2-Phenoxyethyl)(2-phenylethyl)amine Cannot Be Replaced by 2-Phenoxyethylamine or 2-Phenylethylamine in Structure-Guided Research


Generic substitution with simpler analogs such as 2-phenoxyethylamine (CAS 1758-46-9) or 2-phenylethylamine (CAS 64-04-0) fails because these primary amines lack the bivalent aromatic character that defines the target compound's binding modality. The presence of both a phenoxy and a phenylethyl group in (2-phenoxyethyl)(2-phenylethyl)amine creates a larger, more lipophilic and conformationally flexible pharmacophore, which is critical for engaging dual binding pockets or modulating protein-protein interactions [1]. For instance, 2-phenoxyethylamine acts as a β-glucosidase inhibitor and β-blocker through a single aromatic interaction, while the target compound's extended structure enables activity in distinct screening assays (e.g., opioid and muscarinic targets) that the smaller analogs do not exhibit, as confirmed by differential hit rates in PubChem BioAssay records [2]. The quantitative differences in LogP, PSA, and molecular weight directly impact blood-brain barrier permeability, receptor occupancy, and synthetic tractability for lead optimization campaigns, making direct interchange technically unsound.

Head-to-Head Quantitative Comparison: (2-Phenoxyethyl)(2-phenylethyl)amine vs. Closest Analogs


Lipophilicity Advantage: 1.0-1.5 LogP Increase Over Single-Ring Analogues Drives CNS Permeability

(2-Phenoxyethyl)(2-phenylethyl)amine exhibits a predicted LogP of 3.29, which is 1.0 to 1.5 units higher than 2-phenoxyethylamine (LogP ~1.8) and 2-phenylethylamine (LogP ~1.7) [1][2]. This increase places the target compound squarely within the optimal CNS drug-like range (LogP 2–4), whereas the simpler analogs fall below the threshold for efficient passive BBB penetration. The enhanced lipophilicity arises from the second aromatic ring and extended alkyl linker, which also increases the number of rotatable bonds and molecular volume.

CNS drug discovery Lipophilicity Blood-brain barrier permeability

Target Engagement Divergence: Differential Activity Against Opioid and Muscarinic Receptors Not Observed with Primary Amines

In panel screening, (2-phenoxyethyl)(2-phenylethyl)amine was identified as a hit in assays for the mu-opioid receptor (OPRM1) and muscarinic M1 receptor (CHRM1), whereas 2-phenoxyethylamine and 2-phenylethylamine show no reported activity in these specific assays [1][2]. The compound also showed activity in a regulator of G-protein signaling 4 (RGS4) assay and an ADAM17 inhibition assay, indicating multi-target potential that the smaller analogs lack. Although the precise IC50 values are not publicly disclosed in the compiled screening summaries, the qualitative hit designation across diverse GPCR and enzyme targets underscores a distinct pharmacological profile.

GPCR screening Opioid receptor Muscarinic receptor HTS profiling

Polar Surface Area Optimization: PSA of 21.26 Ų vs. 35-44 Ų for Primary Amine Analogs Improves Membrane Permeability

The topological PSA of (2-phenoxyethyl)(2-phenylethyl)amine is 21.26 Ų, significantly lower than 2-phenoxyethylamine (35.25 Ų) and 2-phenylethylamine (44.22 Ų) [1][2]. The reduced PSA is a direct consequence of secondary amine formation, which eliminates a hydrogen bond donor present in the primary amine comparators. A PSA below 60 Ų is generally required for good oral absorption, and a PSA below 30 Ų is often sought for CNS penetration. The target compound's low PSA thus positions it as a superior scaffold for designing brain-penetrant candidates.

Medicinal chemistry PSA Oral bioavailability CNS drug design

Molecular Weight Differentiation: A 75–104 Da Gain Over Primary Amine Analogs Expands SAR Vector Space

With a molecular weight of 241.33 Da, (2-phenoxyethyl)(2-phenylethyl)amine is 104 Da heavier than 2-phenylethylamine (137.18 Da) and 76 Da heavier than 2-phenoxyethylamine (165.24 Da) [1][2]. This mass increase corresponds to the addition of a second aromatic ring system, providing additional vectors for structure-activity relationship (SAR) exploration. In fragment-based drug discovery, the compound serves as an intermediary fragment that bridges the gap between simple primary amines and fully elaborated lead molecules, offering synthetic handles at both the phenoxy and phenylethyl ends for parallel derivatization.

Fragment-based drug design SAR exploration Lead optimization Molecular weight distribution

Hydrogen Bond Donor Count: Secondary Amine Reduces HBD to 1, Enhancing Passive Permeability vs. Primary Amines (HBD=2)

The secondary amine of (2-phenoxyethyl)(2-phenylethyl)amine has one hydrogen bond donor (HBD = 1), compared to two HBDs for both 2-phenoxyethylamine and 2-phenylethylamine [1][2]. Reducing the HBD count by one lowers the desolvation penalty for membrane crossing, contributing to improved passive permeability. This single HBD also fulfills the Lipinski rule HBD ≤ 5 requirement with greater margin, but more importantly, it reduces the compound's dependence on active transporters for cellular uptake.

Drug-likeness Hydrogen bond donor Lipinski's Rule of Five Permeability

Safety and Handling Profile: Corrosive Classification Mirrors Primary Amine Analogs, But Lower Volatility Reduces Inhalation Risk

While (2-phenoxyethyl)(2-phenylethyl)amine is not explicitly classified in public safety databases, its structural analog 2-phenoxyethylamine carries hazard code C (Corrosive), risk phrase R34 (causes burns), and storage requirement under inert gas at 2–8°C [1]. The target compound, being a higher-molecular-weight secondary amine with lower vapor pressure, is expected to have reduced volatility and thus lower inhalation risk compared to the more volatile 2-phenylethylamine (boiling point ~197°C vs. 101-103°C/4 mmHg for 2-phenoxyethylamine). However, its corrosive potential is anticipated to be comparable due to the basic amine functionality. Procurement decisions should account for the need for air-sensitive handling and acid-neutralizing protocols similar to those for 2-phenoxyethylamine.

Lab safety Chemical handling Procurement risk assessment

Optimal Procurement Scenarios for (2-Phenoxyethyl)(2-phenylethyl)amine Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

Procurement of (2-phenoxyethyl)(2-phenylethyl)amine is justified when the project requires a fragment or early lead with a LogP between 3.0 and 3.5 and a PSA below 25 Ų to optimize passive BBB uptake. The compound's LogP of 3.29 and PSA of 21.26 Ų make it directly suitable for CNS target campaigns (e.g., opioid, muscarinic, or RGS4 modulation) where simpler primary amines would fail to achieve adequate brain exposure [1].

Multi-Target Screening Libraries for GPCR and Enzyme Panel Profiling

The compound's activity across five distinct HTS assays (mu-opioid, M1, RGS4, ADAM17, unfolded protein response) supports its inclusion in diversity-oriented screening libraries. Researchers seeking to identify novel chemotypes with polypharmacology can procure this compound as a pre-validated hit for multiple CNS and inflammation-related targets, reducing initial screening costs [1].

Structure-Activity Relationship Expansion Using Dual-Aromatic Scaffolds

For medicinal chemistry teams aiming to explore SAR around a phenoxyethyl-phenylethyl core, this compound provides two distinct aromatic rings for parallel functionalization. The higher molecular weight (241 Da) relative to single-ring fragments (137–165 Da) allows for more efficient exploration of chemical space with fewer synthetic steps, accelerating the hit-to-lead timeline [1].

Laboratories with Air-Sensitive Compound Handling Capabilities for Secondary Amine Chemistry

Facilities already equipped for air-sensitive synthesis and possessing appropriate personal protective equipment for corrosive amines can safely integrate this compound into their workflow. The anticipated handling requirements (inert atmosphere, 2–8°C storage) are comparable to those for 2-phenoxyethylamine, making it a drop-in replacement for groups experienced with phenoxyethylamine derivatives [2].

Quote Request

Request a Quote for (2-phenoxyethyl)(2-phenylethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.